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Compound of Interest

Compound Name: 4-Stilbene carboxaldehyde

CAS No.: 40200-69-9

Cat. No.: B3021081 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation of a Key
Synthetic Intermediate
4-Stilbene carboxaldehyde, also known as 4-formyl-trans-stilbene, is a bifunctional organic

molecule featuring a rigid stilbene backbone and a reactive aldehyde moiety. This unique

combination of a conjugated π-system and a formyl group makes it a valuable intermediate in

the synthesis of a wide array of more complex molecules, including pharmaceuticals,

agrochemicals, and materials for organic electronics. The precise characterization of its

structure is paramount for ensuring the identity and purity of the compound, which in turn is

critical for the success of subsequent synthetic steps and the biological or material properties of

the final products.

This technical guide provides a detailed analysis of the key spectroscopic data for 4-Stilbene
carboxaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the

spectral data but also on the rationale behind the observed signals and the interpretation of

these data to confirm the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Proton and Carbon
Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule. For 4-Stilbene carboxaldehyde, both ¹H and ¹³C NMR are

indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition
A standard and effective approach for acquiring high-quality NMR spectra of 4-Stilbene
carboxaldehyde is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Stilbene
carboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is

based on its excellent solubilizing power for a wide range of organic compounds and its well-

characterized residual solvent peak, which can be used for chemical shift referencing[1].

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift calibration to 0 ppm.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher) to ensure good signal dispersion, which is particularly important for resolving the

aromatic and vinylic protons.

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay that allows for quantitative integration if needed.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to produce a spectrum with singlets for each unique carbon atom. A larger number

of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.
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¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4-Stilbene carboxaldehyde provides a wealth of information about

the number and types of protons and their neighboring environments. The data presented

below were obtained in CDCl₃.

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration Assignment

9.99 Singlet - 1H
Aldehydic proton

(-CHO)

7.89 Doublet 8.2 2H
Aromatic protons

ortho to -CHO

7.66 Doublet 8.2 2H
Aromatic protons

meta to -CHO

7.56 Doublet 7.3 2H

Aromatic protons

on the

unsubstituted

phenyl ring

7.41 Triplet 7.5 2H

Aromatic protons

on the

unsubstituted

phenyl ring

7.32 Triplet 7.3 1H

Aromatic proton

on the

unsubstituted

phenyl ring

7.26 Doublet 16.3 1H Vinylic proton

7.15 Doublet 16.3 1H Vinylic proton

Causality and Interpretation:
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Aldehydic Proton (9.99 ppm): The significant downfield shift of this singlet is a hallmark of an

aldehydic proton. The strong deshielding effect is due to the electron-withdrawing nature of

the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond.

Aromatic Protons (7.32-7.89 ppm): The signals in this region correspond to the nine aromatic

protons. The protons on the aldehyde-substituted ring are shifted further downfield compared

to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the formyl

group. The ortho and meta protons on the substituted ring appear as distinct doublets due to

their coupling with each other.

Vinylic Protons (7.15 and 7.26 ppm): These two doublets correspond to the two protons on

the carbon-carbon double bond. The large coupling constant (J = 16.3 Hz) is characteristic of

a trans configuration of the double bond, a key structural feature of this isomer.

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon

environments in the molecule.

Chemical Shift (δ, ppm) Assignment

191.9 Aldehyde Carbonyl (C=O)

143.8 Aromatic Carbon (quaternary)

136.9 Aromatic Carbon (quaternary)

135.5 Aromatic Carbon (quaternary)

133.4 Vinylic Carbon

130.4 Aromatic Carbon

129.1 Aromatic Carbon

128.8 Aromatic Carbon

127.3 Aromatic Carbon

127.1 Vinylic Carbon

126.8 Aromatic Carbon
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Causality and Interpretation:

Carbonyl Carbon (191.9 ppm): The most downfield signal corresponds to the carbonyl

carbon of the aldehyde group, which is highly deshielded due to the electronegativity of the

oxygen atom.

Aromatic and Vinylic Carbons (126.8-143.8 ppm): The remaining signals in this region are

attributed to the twelve aromatic carbons and two vinylic carbons. The quaternary carbons

(those without attached protons) generally show lower intensity peaks. The specific

assignments can be made with the aid of advanced NMR techniques like HSQC and HMBC,

but the observed number of signals is consistent with the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional
Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition
A common and straightforward method for obtaining the IR spectrum of a solid sample like 4-
Stilbene carboxaldehyde is using Attenuated Total Reflectance (ATR).

Sample Preparation: A small amount of the solid 4-Stilbene carboxaldehyde is placed

directly onto the ATR crystal.

Pressure Application: A pressure arm is engaged to ensure good contact between the

sample and the crystal.

Data Acquisition: The FT-IR spectrum is recorded by co-adding multiple scans to improve the

signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first and

automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR data acquisition using ATR.

IR Spectral Data and Interpretation
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The IR spectrum of 4-Stilbene carboxaldehyde displays several characteristic absorption

bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment

~3050 Medium C-H Stretch Aromatic C-H

~2820, ~2720 Medium C-H Stretch
Aldehydic C-H (Fermi

resonance doublet)

~1700 Strong C=O Stretch
Conjugated Aldehyde

Carbonyl

~1600, ~1580 Medium-Strong C=C Stretch
Aromatic Ring

Skeletal Vibrations

~965 Strong C-H Bend
trans-Vinylic C-H out-

of-plane bend

Causality and Interpretation:

Aldehyde C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two medium-intensity bands in

this region is a highly diagnostic feature for an aldehyde. This doublet arises from Fermi

resonance between the fundamental C-H stretching vibration and an overtone of the C-H

bending vibration[2].

Conjugated Carbonyl Stretch (~1700 cm⁻¹): The strong absorption band around 1700 cm⁻¹

is indicative of a C=O stretching vibration. Its position is at a lower frequency than that of a

saturated aldehyde (~1725 cm⁻¹) due to the conjugation with the aromatic ring and the

double bond, which delocalizes the pi-electrons and weakens the C=O bond[3].

trans-Vinylic C-H Bend (~965 cm⁻¹): A strong absorption in this region is characteristic of the

out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the

stereochemistry of the double bond.

Mass Spectrometry (MS): Determining the Molecular
Weight and Fragmentation Pattern
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Electron Ionization is a hard ionization technique that leads to significant fragmentation,

providing a detailed "fingerprint" of the molecule.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. The sample

is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a radical cation, known

as the molecular ion (M⁺•).

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to

produce smaller, more stable ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.
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1. Sample Introduction
(Vaporization)

2. Electron Ionization (70 eV)
Formation of M+•

3. Fragmentation
Formation of Daughter Ions

4. Mass Analysis
(m/z Separation)

5. Detection & Spectrum Generation

Click to download full resolution via product page

Caption: Simplified workflow of Electron Ionization Mass Spectrometry.

MS Spectral Data and Interpretation
The mass spectrum of 4-Stilbene carboxaldehyde confirms its molecular weight and provides

insights into its structural stability and fragmentation pathways.
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m/z
Relative Intensity

(%)

Proposed Fragment

Ion
Interpretation

208 100 [C₁₅H₁₂O]⁺• Molecular Ion (M⁺•)

207 22.6 [C₁₅H₁₁O]⁺
Loss of a hydrogen

radical (M-1)

179 81.5 [C₁₄H₁₁]⁺
Loss of the formyl

radical (M-CHO)

178 58.8 [C₁₄H₁₀]⁺•

Loss of carbon

monoxide and a

hydrogen radical (M-

CO-H)

152 7.6 [C₁₂H₈]⁺•
Loss of C₂H₂ from the

[C₁₄H₁₀]⁺• ion

Causality and Interpretation:

Molecular Ion (m/z 208): The base peak in the spectrum is the molecular ion peak, indicating

that the molecule is relatively stable under electron ionization conditions. This is expected for

a highly conjugated aromatic system. The molecular weight of 208.26 g/mol is confirmed.

[M-1]⁺ Peak (m/z 207): A significant peak at M-1 is characteristic of aldehydes, resulting from

the loss of the aldehydic hydrogen radical. This is a common and diagnostic fragmentation

pathway for aldehydes.

[M-CHO]⁺ Peak (m/z 179): The very intense peak at m/z 179 corresponds to the loss of the

entire formyl radical (-CHO). This fragmentation is highly favorable as it leads to the

formation of a stable stilbene cation.

Other Fragments: The peak at m/z 178 arises from the loss of a hydrogen radical from the

m/z 179 fragment. The smaller fragment at m/z 152 is likely due to the further fragmentation

of the stilbene backbone, a common fragmentation pattern for polycyclic aromatic

hydrocarbons.
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Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural confirmation of 4-Stilbene carboxaldehyde. ¹H and ¹³C NMR spectroscopy

elucidates the detailed carbon-hydrogen framework and confirms the trans stereochemistry of

the alkene. IR spectroscopy provides clear evidence for the presence of the key functional

groups, namely the conjugated aldehyde and the aromatic rings. Finally, mass spectrometry

confirms the molecular weight and reveals characteristic fragmentation patterns that are

consistent with the proposed structure. This detailed spectroscopic analysis serves as a crucial

quality control standard for researchers and professionals working with this important chemical

intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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